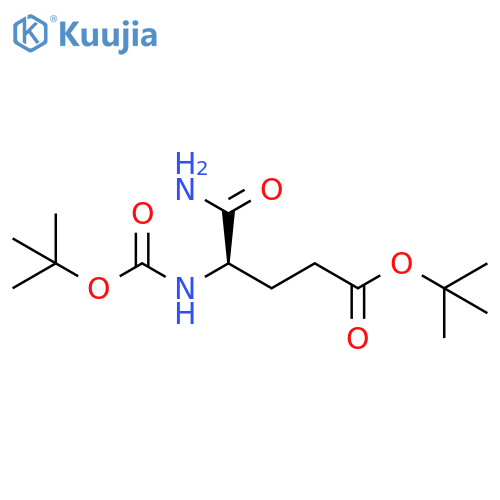

Cas no 1373751-75-7 (tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate)

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

- Pentanoic acid, 5-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-oxo-, 1,1-dimethylethyl ester, (4R)-

-

- インチ: 1S/C14H26N2O5/c1-13(2,3)20-10(17)8-7-9(11(15)18)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H2,15,18)(H,16,19)/t9-/m1/s1

- InChIKey: LGODVPQSOIIIMM-SECBINFHSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)CC[C@@H](NC(OC(C)(C)C)=O)C(N)=O

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B15569-25mg |

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate |

1373751-75-7 | 97% | 25mg |

1038.0CNY | 2021-07-13 | |

| Frontier Specialty Chemicals | B15569-1 g |

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate |

1373751-75-7 | 1g |

$ 158.00 | 2022-11-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00930372-1g |

tert-Butyl (r)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate |

1373751-75-7 | 95% | 1g |

¥2233.0 | 2023-04-02 | |

| eNovation Chemicals LLC | Y1256370-1g |

tert-Butyl (r)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate |

1373751-75-7 | 97% | 1g |

$575 | 2023-09-04 | |

| Frontier Specialty Chemicals | B15569-5 g |

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate |

1373751-75-7 | 5g |

$ 473.00 | 2023-03-27 | ||

| Frontier Specialty Chemicals | B15569-5 g |

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate |

1373751-75-7 | 5g |

$ 473.00 | 2022-11-04 | ||

| TRC | B812965-100mg |

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate |

1373751-75-7 | 100mg |

$ 115.00 | 2022-06-01 | ||

| eNovation Chemicals LLC | Y1256370-5g |

tert-Butyl (r)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate |

1373751-75-7 | 97% | 5g |

$1270 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B15569-1g |

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate |

1373751-75-7 | 97% | 1g |

3118.0CNY | 2021-07-13 | |

| TRC | B812965-10mg |

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate |

1373751-75-7 | 10mg |

$ 50.00 | 2022-06-01 |

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate 関連文献

-

1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoateに関する追加情報

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate: A Comprehensive Overview

tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate, also known by its CAS registry number 1373751-75-7, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound is a derivative of pentanoic acid, featuring a tert-butyl group and a tert-butoxycarbonyl (Boc) protecting group. Its structure is characterized by an amino group at the 4-position and an oxo group at the 5-position, making it a valuable intermediate in peptide synthesis and other chemical reactions.

The synthesis of tert-butyl (R)-5-amino-4-(tert-butoxycarbonylamino)-5-oxopentanoate typically involves multi-step processes, including the protection of amino groups using Boc reagents. This compound serves as a key intermediate in the construction of more complex molecules, particularly in the realm of peptide chemistry. Its stereochemistry, denoted by the (R) configuration at the 4-position, plays a critical role in determining its reactivity and biological activity.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. For instance, researchers have explored its role in the synthesis of bioactive peptides, where its amino groups can be further modified to create sequences with specific biological functions. The presence of the Boc group allows for controlled deprotection during synthesis, enabling precise control over the reaction pathway.

In addition to its role in peptide synthesis, tert-butyl (R)-5-amino-4-(tert-butoxycarbonylamino)-5-oxopentanoate has been utilized in the preparation of other organic compounds with potential applications in drug discovery. Its structural versatility makes it a valuable building block for constructing molecules with diverse functionalities. For example, its oxo group can undergo various transformations, such as reductions or additions, to yield derivatives with different chemical properties.

The compound's stability and reactivity have been extensively studied, providing insights into its behavior under different reaction conditions. Its tert-butyl group contributes to its stability under certain conditions, while the Boc group ensures that the amino functionality remains protected until desired for further reactions. These properties make it an ideal candidate for use in multi-step synthesis protocols.

From an analytical standpoint, tert-butyl (R)-5-amino-4-(tert-butoxycarbonylamino)-5-oxopentanoate has been characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses confirm its molecular structure and purity, which are critical for ensuring reliable results in downstream applications.

In conclusion, tert-butyl (R)-5-amino-4-(tert-butoxycarbonylamino)-5-oxopentanoate, CAS number 1373751-75-7, is a versatile compound with wide-ranging applications in organic synthesis and biochemistry. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop new chemical entities with potential therapeutic or industrial applications.

1373751-75-7 (tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate) 関連製品

- 2098009-43-7(1-(2-Methoxyethyl)-1,4-dihydropyrazine-2,3-dione)

- 1421442-81-0(N-{4-(2,6-dimethylpyrimidin-4-yl)sulfamoylphenyl}-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide)

- 1261981-71-8(2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid)

- 1153978-92-7(Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]-)

- 1713163-25-7(Tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate)

- 1597671-88-9(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester)

- 1256276-36-4((4-Bromo-3,5-difluorophenyl)methanol)

- 91785-75-0(5-Amino-N-ethyl-2-methylbenzene-1-sulfonamide)

- 324036-96-6(3-(adamantan-1-yl)-1-(E)-(2-hydroxyphenyl)methylideneaminourea)

- 2229118-64-1(1-2-(5-methoxypyridin-2-yl)propan-2-ylcyclopropan-1-amine)